Pyrido[2,3-b]pyrazine-3-carbaldehyde
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Overview
Description
Pyrido[2,3-b]pyrazine-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazine-3-carboxaldehyde typically involves multicomponent reactions. One common method is the condensation of appropriate aldehydes with amines and other reagents under controlled conditions. For example, the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst can yield pyrido[2,3-b]pyrazine derivatives .
Industrial Production Methods
Industrial production methods for pyrido[2,3-b]pyrazine-3-carboxaldehyde often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-b]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrido[2,3-b]pyrazine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrido[2,3-b]pyrazine-3-carboxaldehyde can yield pyrido[2,3-b]pyrazine-3-carboxylic acid, while reduction can produce pyrido[2,3-b]pyrazine-3-methanol .
Scientific Research Applications
Pyrido[2,3-b]pyrazine-3-carbaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrido[2,3-b]pyrazine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrido[2,3-b]pyrazine-3-carboxaldehyde include other pyrido[2,3-b]pyrazine derivatives and related heterocyclic compounds such as pyrido[3,4-b]pyrazine and pyrrolopyrazine .
Uniqueness
Pyrido[2,3-b]pyrazine-3-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H5N3O |
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Molecular Weight |
159.14 g/mol |
IUPAC Name |
pyrido[2,3-b]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C8H5N3O/c12-5-6-4-10-7-2-1-3-9-8(7)11-6/h1-5H |
InChI Key |
AVOYWCNKRKUPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2N=C1)C=O |
Origin of Product |
United States |
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